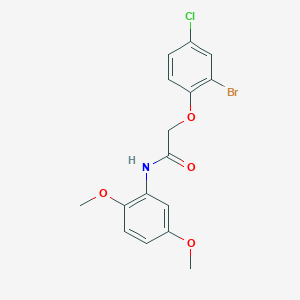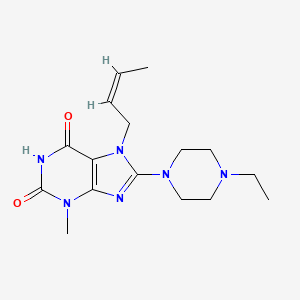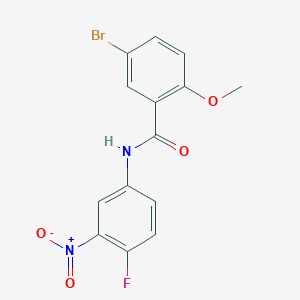
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as BR-16A, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In models of neurodegenerative diseases, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
One advantage of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is its versatility in scientific research. It has been studied for its potential in a variety of diseases and conditions, making it a valuable tool for researchers. Additionally, the synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a reliable option for scientific experimentation. One limitation of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is its potential toxicity, which must be carefully monitored in animal models and clinical trials.
未来方向
There are many potential future directions for the use of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide in scientific research. One area of interest is its potential as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has shown promise in the treatment of neurodegenerative diseases, and further research is needed to determine its potential as a neuroprotective agent. Finally, the potential use of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide in the treatment of metabolic disorders, such as diabetes, warrants further investigation.
合成方法
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide can be synthesized through a series of chemical reactions, starting with the reaction of 2,5-dimethoxyaniline with 2,4-dichlorophenol. This intermediate is then reacted with N-bromoacetamide to produce 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a viable option for scientific research.
科学研究应用
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential as a therapeutic agent in a variety of diseases and conditions, including cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor properties, as well as anti-inflammatory and antioxidant effects. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-11-4-6-15(22-2)13(8-11)19-16(20)9-23-14-5-3-10(18)7-12(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBUBCDJDFDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)

![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)

![1-[2-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6083554.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)